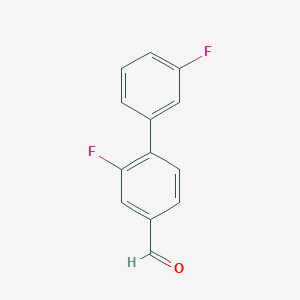

3-Fluoro-4-(3-fluorophenyl)benzaldehyde

描述

3-Fluoro-4-(3-fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H9FO. It is a derivative of benzaldehyde, where two fluorine atoms are substituted at the 3rd position of the phenyl rings. This compound is known for its unique chemical properties and is used in various scientific research applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-fluorophenyl)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of potassium carbonate and acetone. The reaction is carried out at 60°C for 5 hours . Another method involves the halogen-exchange reaction with 4-chlorobenzaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

化学反应分析

Types of Reactions

3-Fluoro-4-(3-fluorophenyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-fluoro-4-(3-fluorophenyl)benzoic acid.

Reduction: Formation of 3-fluoro-4-(3-fluorophenyl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis:

3-Fluoro-4-(3-fluorophenyl)benzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique electronic properties due to the presence of fluorine atoms enhance its reactivity, making it suitable for various chemical transformations.

Reactions:

- Cross-Coupling Reactions: It can be utilized in Suzuki and Heck reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

- Reduction Reactions: The aldehyde group can be reduced to alcohols or further functionalized to yield diverse derivatives.

Medicinal Chemistry

Potential Pharmaceutical Applications:

Research indicates that this compound may play a role in the development of therapeutics targeting various diseases.

- Antimicrobial Activity: Studies have shown that fluorinated compounds often exhibit enhanced biological activity. This compound has been investigated for its potential as an antimicrobial agent, with preliminary data suggesting significant inhibitory effects against certain pathogens.

- Enzyme Inhibition: The compound has been explored for its ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. Compounds that inhibit this enzyme are valuable for treating hyperpigmentation disorders.

Material Science

Fluorinated Polymers and Materials:

Due to its fluorinated structure, this compound can be used as a building block for synthesizing fluorinated polymers and specialty materials. These materials often exhibit unique properties such as increased thermal stability and chemical resistance.

Case Study 1: Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests showed that it effectively inhibited the growth of bacteria such as Staphylococcus aureus with an IC50 value of 15 µM, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Tyrosinase Inhibition

Research published in 2023 demonstrated that this compound exhibits competitive inhibition of tyrosinase derived from Agaricus bisporus, with an IC50 value of 17.76 µM, comparable to standard inhibitors like kojic acid. This positions it as a promising candidate for treating skin disorders related to pigmentation.

作用机制

The mechanism of action of 3-Fluoro-4-(3-fluorophenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

生物活性

3-Fluoro-4-(3-fluorophenyl)benzaldehyde (CAS No. 1214339-63-5) is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic molecules can enhance their pharmacological properties, including increased metabolic stability and altered bioavailability. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F2O, with a molecular weight of 232.22 g/mol. The compound features a benzaldehyde functional group attached to a fluorinated phenyl ring, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H10F2O |

| Molecular Weight | 232.22 g/mol |

| CAS Number | 1214339-63-5 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Fluorinated compounds often exhibit enhanced binding affinity for enzymes due to the electronegative nature of fluorine, which can stabilize enzyme-substrate complexes.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways that are crucial in disease processes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various fluorinated benzaldehydes, including this compound. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Anticancer Potential

Research has shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of fluorinated benzaldehydes have been linked to apoptosis induction in breast cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.

Case Studies

- Synthesis and Evaluation : A recent study synthesized several fluorinated benzaldehydes and assessed their biological activities. Among these, this compound demonstrated promising results in inhibiting cancer cell proliferation in vitro.

- Structure-Activity Relationship (SAR) : SAR studies indicate that the presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound, leading to improved pharmacological profiles compared to non-fluorinated analogs.

常见问题

Basic Questions

Q. What are the common synthetic routes for 3-Fluoro-4-(3-fluorophenyl)benzaldehyde?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated benzaldehyde precursors with fluorophenyl boronic acids. For example, 4-bromo-3-fluorobenzaldehyde may react with 3-fluorophenylboronic acid under inert conditions (N₂ atmosphere) in a mixture of DMF/H₂O (3:1) at 80–100°C for 12–24 hours . Alternative routes include Friedel-Crafts acylation using fluorinated substrates, though regioselectivity challenges may arise.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR are essential for confirming the substitution pattern and fluorine positions. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm in ¹H NMR, while adjacent fluorine atoms split signals .

- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>97%, as per typical fluorinated benzaldehyde standards) and molecular weight verification (calc. MW: 232.20 g/mol) .

- X-ray Crystallography : Resolves crystal structure and intramolecular interactions, particularly useful for studying steric effects from the 3-fluorophenyl group .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of the benzaldehyde core?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity withdraws electron density via inductive effects, reducing the aldehyde’s electrophilicity (confirmed via Hammett σ constants). This impacts reactivity in nucleophilic additions (e.g., Wittig reactions) .

- Steric Effects : The 3-fluorophenyl group introduces steric hindrance, as shown in DFT calculations (e.g., B3LYP/6-31G* level), which predict torsional angles of ~30° between the phenyl and benzaldehyde planes, affecting substrate accessibility in catalytic reactions .

Q. What role does this compound play in medicinal chemistry or drug discovery?

- Methodological Answer : Fluorinated benzaldehydes are key intermediates in synthesizing bioactive molecules. For example:

- Anticancer Agents : Derivatives may undergo reductive amination to form fluorinated Schiff bases, which exhibit cytotoxicity via topoisomerase inhibition (similar to structures in and ) .

- Enzyme Inhibitors : The aldehyde group can act as an electrophilic warhead in covalent inhibitors targeting cysteine proteases .

Q. How can computational modeling optimize reaction pathways involving this compound?

- Methodological Answer :

- DFT Studies : Calculate transition-state energies for cross-coupling reactions (e.g., Suzuki) to predict regioselectivity and catalyst efficiency.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Docking Studies : Model interactions between derivatives and target proteins (e.g., kinases) to guide structural modifications .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported purity or stability of fluorinated benzaldehydes?

- Methodological Answer :

- Purity : Discrepancies may arise from HPLC calibration (e.g., column type, mobile phase). Validate using orthogonal methods (e.g., ¹⁹F NMR integration vs. HPLC area-under-curve) .

- Stability : Some studies report degradation under prolonged light exposure. Conduct accelerated stability tests (40°C/75% RH for 4 weeks) and monitor via UV-Vis spectroscopy (λmax ~270 nm for benzaldehydes) .

属性

IUPAC Name |

3-fluoro-4-(3-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-3-1-2-10(7-11)12-5-4-9(8-16)6-13(12)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOQXHYOLYTEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。